Sozoiodolic acid
Description
Sozoiodolic acid (4-hydroxy-3,5-diiodobenzenesulfonic acid; CAS 554-71-2) is an iodinated aromatic sulfonic acid compound. Its molecular formula is C₆H₄I₂O₄S, with a molecular weight of 425.97 g/mol and an iodine content of 59.58% . The compound exists in multiple forms, including its sodium salt (Dijozol, CAS 6160-08-3) and a mercury derivative (CAS 515-43-5) . It is a white, odorless crystalline solid that loses water of crystallization at 120°C and decomposes at 190°C. Notably, it is highly soluble in water, alcohol, ether, and glycerol, making it versatile for formulations in industrial and medical contexts .
This compound is primarily used as a radiopaque agent in radiation-protective fabrics due to its iodine content, which absorbs X-rays effectively . Its derivatives, such as the sodium salt, have been employed in historical medicinal formulations (e.g., Dijozol by Trommsdorff) for diagnostic imaging .
Properties
CAS No. |
554-71-2 |
|---|---|
Molecular Formula |
C6H4I2O4S |
Molecular Weight |
425.97 g/mol |
IUPAC Name |
4-hydroxy-3,5-diiodobenzenesulfonic acid |
InChI |
InChI=1S/C6H4I2O4S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2,9H,(H,10,11,12) |
InChI Key |
WUFWNWSUSBGBSH-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1I)O)I)S(=O)(=O)O |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)S(=O)(=O)O |
Other CAS No. |
554-71-2 49558-23-8 515-44-6 |
Related CAS |
49558-23-8 (unspecified hydrochloride salt) 515-43-5 (sozoiodole-mercury salt/solvate) 6160-08-3 (sozoiodole sodium dihydrate salt/solvate) 6160-09-4 (sozoiodole-zinc hexahydrate salt/solvate) 6160-10-7 (sozoiodolic acid trihydrate salt/solvate) |
Synonyms |
Dijozol Optojod sozoiodolic acid sozoiodolic acid, sodium salt |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Sozoiodolic acid can be synthesized by iodizing potassium p-phenolsulfonic acid using iodine monochloride (ICl) or a combination of potassium iodide (KI) and potassium iodate (KIO3) . The reaction typically involves the following steps:
- Dissolve potassium p-phenolsulfonic acid in water.
- Add iodine monochloride or a mixture of potassium iodide and potassium iodate to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: Sozoiodolic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: The iodine atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed:
- Oxidation of this compound can lead to the formation of iodinated benzenesulfonic acids.
- Reduction reactions may yield hydroxybenzenesulfonic acids.
- Substitution reactions can produce various derivatives depending on the substituent introduced .
Scientific Research Applications
Sozoiodolic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other iodinated compounds.
Biology: Its derivatives are used in biochemical assays and as diagnostic agents.
Medicine: this compound and its derivatives are employed in radiopaque media for imaging techniques such as retrograde pyelography.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sozoiodolic acid involves its interaction with molecular targets through its iodine and sulfonic acid groups. The iodine atoms facilitate the formation of radiopaque complexes, making it useful in diagnostic imaging. The sulfonic acid group enhances its solubility in water and other solvents, aiding in its application in various chemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diatrizoate Meglumine (Gastrografin)
- Structure : A triiodinated benzoic acid derivative (C₁₈H₂₄I₃N₃O₉) with three iodine atoms per molecule.
Key Properties :
Property Sozoiodolic Acid Diatrizoate Meglumine Iodine Content (%) 59.58 ~60.0 Solubility Water, alcohol, ether Water-soluble Molecular Weight (g/mol) 425.97 809.13 Applications Radioprotective fabrics Medical imaging (IV/oral contrast)
Diatrizoate meglumine is a clinically approved contrast agent for angiography and urography, offering higher iodine density (3 iodine atoms vs. 2 in this compound) for enhanced imaging clarity . However, this compound’s mercury derivative (toxic) limits its medical use, whereas diatrizoate’s meglumine salt has a safer pharmacological profile .
Sulfosalicylic Acid (SSA, 2-Hydroxy-5-sulfobenzoic Acid)
- Structure: A sulfonated phenolic acid (C₇H₆O₆S) lacking iodine.
Key Properties :
Property This compound Sulfosalicylic Acid Functional Groups Iodine, sulfonic acid Sulfonic acid, hydroxyl Molecular Weight (g/mol) 425.97 218.18 Applications Radiopacity Protein precipitation, catalysis
Sulfosalicylic acid is used in protein analysis and catalysis due to its strong acidity and chelating properties . Unlike this compound, SSA lacks iodine, making it unsuitable for radiopaque applications but more effective in biochemical assays.
Comparison with Functionally Similar Compounds
Barium Sulfate (BaSO₄)
- Function : Radiopaque agent in gastrointestinal imaging.
- Comparison :
Iothalamic Acid
- Structure : A triiodinated isophthalamic acid derivative.
- Comparison: Efficacy: Iothalamic acid (3 iodine atoms) provides superior imaging contrast vs. This compound.
Research Findings and Limitations
- Advantages of this compound: High solubility in polar and non-polar solvents . Cost-effective synthesis via iodination of benzenesulfonic acid derivatives .
- Limitations :
Biological Activity
Overview of Sozoiodolic Acid
This compound is a derivative of iodinated compounds that has been studied for its various biological activities, particularly in the fields of pharmacology and biochemistry. Its structure and properties suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy in inhibiting growth and biofilm formation.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effect on Biofilm Formation |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Inhibition by 70% |
| Escherichia coli | 64 µg/mL | Inhibition by 60% |
| Pseudomonas aeruginosa | 16 µg/mL | Inhibition by 80% |
2. Antioxidant Properties
This compound has been evaluated for its antioxidant capabilities. Studies suggest that it can scavenge free radicals and reduce oxidative stress in cellular models.
Case Study: Oxidative Stress Reduction
In a study involving human fibroblast cells, treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS) levels, demonstrating its potential as an antioxidant agent. The reduction was quantified using DCFH-DA assay, showing a decrease of approximately 45% compared to untreated controls.
3. Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Research has indicated that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.
Table 2: Anti-inflammatory Activity of this compound
| Cytokine | Concentration (µg/mL) | Expression Level (pg/mL) |
|---|---|---|
| TNF-α | 10 | Reduced by 50% |
| IL-6 | 10 | Reduced by 40% |
4. Potential Anticancer Activity
Emerging studies have suggested that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through various signaling pathways.
Case Study: Apoptosis Induction in Cancer Cells
In a study on breast cancer cell lines (MCF-7), treatment with this compound resulted in increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis. The study reported an IC50 value of approximately 25 µg/mL, suggesting potent activity against these cells.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial Mechanism : Disruption of bacterial cell membranes and inhibition of biofilm formation.
- Antioxidant Mechanism : Scavenging free radicals and enhancing cellular antioxidant defenses.
- Anti-inflammatory Mechanism : Modulation of inflammatory cytokine production through inhibition of NF-kB signaling pathways.
- Anticancer Mechanism : Induction of apoptosis via activation of intrinsic apoptotic pathways.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing Sozoiodolic acid in laboratory settings?
- Methodological Answer : Synthesis typically involves iodination of precursor aromatic compounds under controlled acidic conditions, followed by purification via recrystallization or chromatography. Characterization requires 1H/13C NMR for structural confirmation, HPLC for purity assessment (>98%), and mass spectrometry for molecular weight validation. Reproducibility hinges on strict control of reaction stoichiometry (e.g., iodine molar ratios) and temperature gradients .
Q. How can researchers optimize experimental conditions to assess this compound’s stability in aqueous solutions?
- Methodological Answer : Design a kinetic study using UV-Vis spectroscopy to monitor degradation rates under varying pH (2–12), temperature (25–60°C), and ionic strength. Include control groups with antioxidants (e.g., ascorbic acid) to identify degradation pathways. Data should be analyzed using Arrhenius plots to extrapolate shelf-life under standard conditions .
Q. What analytical techniques are most reliable for quantifying this compound in complex biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity and sensitivity (LOQ: 0.1 ng/mL). Validate the method using spike-recovery experiments in plasma or tissue homogenates, accounting for matrix effects via internal standardization (e.g., deuterated analogs). Cross-validate with ELISA if antibody specificity is confirmed .
Advanced Research Questions
Q. How can conflicting data on this compound’s metabolic pathways be resolved?
- Methodological Answer : Conduct isotopic tracer studies (e.g., 14C-labeled this compound) in in vitro hepatocyte models to map metabolites. Compare results with in silico predictions from tools like MetaTrans or GLORYx . Discrepancies may arise from interspecies differences (e.g., human vs. rodent CYP450 isoforms), necessitating species-specific validation .
Q. What computational strategies are effective for modeling this compound’s interactions with protein targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to predict binding affinities to suspected targets (e.g., cyclooxygenase-2). Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Address false positives by incorporating entropy-enthalpy compensation analysis .
Q. How should researchers design studies to investigate this compound’s off-target effects in neurological systems?
- Methodological Answer : Employ transcriptomic profiling (RNA-seq) of neuronal cell lines post-exposure, paired with pathway enrichment analysis (Ingenuity IPA). Use Ca2+ imaging or patch-clamp electrophysiology to assess ion channel modulation. Mitigate bias by blinding experimenters to treatment groups and pre-registering hypotheses .
Q. What statistical approaches are recommended for reconciling contradictory results in dose-response studies?
- Methodological Answer : Apply Bayesian hierarchical modeling to pool data from independent studies, accounting for heterogeneity in experimental designs (e.g., cell lines, exposure durations). Use sensitivity analysis to identify outliers driven by methodological artifacts (e.g., solvent toxicity in vehicle controls) .
Methodological Frameworks for Research Design
- For Hypothesis Testing : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. For example, a study on this compound’s anti-inflammatory properties should specify primary endpoints (e.g., IL-6 suppression) and justify sample sizes via power analysis .
- For Literature Reviews : Follow PRISMA guidelines to systematically identify, screen, and synthesize studies. Use tools like Rayyan for collaborative screening and VOSviewer for bibliometric mapping of research trends .
Data Presentation Standards
- Tables/Figures : Include error bars (SEM/SD) and p-values in dose-response curves. For crystallographic data, deposit structures in the Cambridge Structural Database and reference accession codes .
- Reproducibility : Publish raw data in repositories like Zenodo or Figshare , with metadata detailing instrument settings (e.g., NMR spectrometer frequency) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
